molecular formula C12H23NO5 B2557587 ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate CAS No. 1965266-29-8

ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate

Cat. No.: B2557587
CAS No.: 1965266-29-8
M. Wt: 261.318
InChI Key: BTSXUUIYWQKWPG-VEDVMXKPSA-N
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Description

Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate (CAS: 1965266-29-8) is a chiral organic compound with a molecular formula of C₁₂H₂₃NO₅ and a molecular weight of 261.32 g/mol . Its structure features:

  • A pentanoate backbone with an ethyl ester group at the terminal position.
  • A (4R)-stereocenter bearing a tert-butoxycarbonyl (Boc)-protected amino group.
  • A 3-hydroxy substituent on the carbon adjacent to the stereocenter.

This compound is classified as a powder and is stored at 4 °C to maintain stability .

Properties

IUPAC Name

ethyl (4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,16)/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSXUUIYWQKWPG-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC([C@@H](C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-hydroxybutanoate and tert-butoxycarbonyl chloride.

    Protection of the Hydroxyl Group: The hydroxyl group of ethyl 3-hydroxybutanoate is first protected using a suitable protecting group, such as a silyl ether.

    Formation of the Boc-Protected Amino Group: The protected hydroxyl compound is then reacted with tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form the Boc-protected amino ester.

    Deprotection of the Hydroxyl Group: The protecting group on the hydroxyl group is removed under mild acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes:

  • Boc-protected amine : A stable protecting group for amines during synthesis.

  • Hydroxyl group : Enables oxidation, protection (e.g., silylation), or coupling reactions.

  • Ethyl ester : Susceptible to hydrolysis or transesterification.

Deprotection of the Boc Group

The Boc group is removed under acidic conditions (e.g., TFA or p-Toluenesulfonic acid) to expose the amine for subsequent reactions .

Reaction Conditions :

ReagentSolventTemperatureOutcome
TFA (trifluoroacetic acid)DCM/THFrt (room temperature)Free amine (deprotection)
p-Toluenesulfonic acidEtOH/waterRefluxComplete deprotection

Hydrolysis of the Ethyl Ester

Hydrolysis converts the ester to a carboxylic acid, enabling peptide coupling or further derivatization.

Reaction Conditions :

ReagentSolventTemperatureOutcome
LiOHTHF/waterrtCarboxylic acid
HClTHF/waterrtAcid chloride intermediate

Oxidation of the Hydroxyl Group

The secondary hydroxyl group can be oxidized to a ketone using reagents like Dess-Martin periodinane.

Reaction Conditions :

ReagentSolventTemperatureOutcome
Dess-Martin periodinaneDCMrtKetone derivative

Coupling Reactions

After Boc deprotection, the amine can undergo peptide coupling (e.g., with N-hydroxysuccinimide esters) or form amides/ureas.

Reaction Conditions :

ReagentSolventTemperatureOutcome
HATU, DIPEADMFrtPeptide bond formation

Stereochemical Considerations

The 4R configuration influences reaction outcomes, particularly in coupling reactions where stereospecific interactions occur . The hydroxyl group’s position (3-hydroxy) may also direct regioselectivity in oxidation or protection.

Comparative Analysis of Functional Group Reactivity

Functional GroupReaction TypeReagentOutcome
Boc-protected amineDeprotectionTFAFree amine
Ethyl esterHydrolysisLiOHCarboxylic acid
Hydroxyl groupOxidationDess-Martin periodinaneKetone

Challenges and Limitations

  • Selectivity : Simultaneous presence of multiple reactive groups (amine, hydroxyl, ester) may require protective strategies.

  • Stability : The ester may hydrolyze under acidic conditions, necessitating careful control of reaction parameters .

Research Findings and Trends

  • Medicinal Chemistry : Used as an intermediate in synthesizing enzyme inhibitors and receptor modulators .

  • Continuous Flow Synthesis : Potential for scale-up using flow reactors to enhance yield and purity.

  • Computational Insights : Quantum mechanical studies predict reactivity patterns influenced by steric hindrance and electronic effects.

This compound exemplifies the interplay of stereochemistry and functional group chemistry in modern organic synthesis. Its versatility in deprotection, coupling, and oxidation reactions underscores its utility in both academic and industrial applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

  • Neuroprotective Agents : The compound has shown promise in studies aimed at developing neuroprotective agents against conditions like Alzheimer's disease. Research indicates that compounds with similar structures can inhibit amyloid beta aggregation, a hallmark of Alzheimer’s pathology .

Biochemical Studies

The compound's hydroxypentanoate structure allows it to serve as a substrate or inhibitor in various enzymatic reactions. Its applications include:

  • Enzyme Inhibition Studies : this compound can be used to study the inhibition of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
  • Cell Culture Experiments : The compound's effects on cell viability and proliferation can be evaluated in cultured cell lines, providing insights into its biological activity and potential cytotoxicity.

Case Study 1: Neuroprotective Effects

In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited moderate protective effects on astrocytes exposed to amyloid beta peptides. These findings suggest that modifications to the compound could enhance its neuroprotective properties .

Case Study 2: Synthesis Optimization

Research focused on synthesizing this compound highlighted the importance of optimizing reaction conditions to maximize yield and purity. Techniques such as thin-layer chromatography were employed to monitor reaction progress and ensure complete conversion of starting materials .

Mechanism of Action

The mechanism of action of ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The hydroxyl group can also be modified to introduce additional functional groups, enhancing the compound’s versatility in synthesis.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate (CAS: 35047-60-0), a structurally related ester derivative .

Parameter Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate
Ester Group Ethyl ester tert-Butyl ester
Amino Protecting Group Boc (tert-butoxycarbonyl) Cbz (benzyloxycarbonyl)
Functional Group 3-Hydroxyl 3-Ketone (oxo)
Stereochemistry 4R configuration 4S,5S dual stereocenters
Backbone Length Pentanoate (5-carbon chain) Heptanoate (7-carbon chain)
Additional Substituents None 5-Methyl group
Molecular Weight 261.32 g/mol Higher (exact value unspecified; heptanoate + Cbz group increases mass)

Implications of Structural Variations

Ester Group Stability :

  • The ethyl ester in the target compound may offer faster hydrolysis rates compared to the bulkier tert-butyl ester in the comparator, which is more resistant to enzymatic or chemical cleavage .
  • tert-Butyl esters are often used to enhance lipophilicity and membrane permeability in drug design.

Amino Protecting Groups: Boc (in the target compound) is acid-labile and commonly removed under mild acidic conditions (e.g., trifluoroacetic acid). Cbz (in the comparator) requires hydrogenolysis (H₂/Pd-C) for deprotection, limiting its use in hydrogen-sensitive reactions .

Functional Group Reactivity: The 3-hydroxyl group in the target compound enables hydrogen bonding and participation in glycosylation or phosphorylation reactions.

The 4S,5S configuration in the comparator introduces additional steric constraints, which could influence synthetic pathways or bioavailability.

Biological Activity

Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and implications of this compound based on diverse research findings.

  • IUPAC Name: Ethyl (4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
  • Molecular Formula: C₁₂H₂₃NO₅
  • Molecular Weight: 261.32 g/mol
  • CAS Number: 1965266-29-8
  • PubChem ID: 15719418

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  • Reactions: Key steps include protection of the amino group, followed by esterification and hydroxylation.
  • Yield: Reports indicate yields can vary; however, efficient methods can achieve significant yields over 70% .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It was screened against the NCI 60 tumor cell lines, showing remarkable activity:

  • At a concentration of 10 μM, it induced over 50% growth inhibition in approximately 40% of the tested cell lines .

Antimicrobial Activity

Research has also pointed to the antimicrobial potential of related compounds within the same class:

  • Compounds with similar structures have demonstrated varying degrees of antibacterial and antifungal activity, suggesting that this compound may exhibit similar properties .

Enzyme Inhibition

Studies indicate that compounds containing the tert-butoxycarbonyl group can act as enzyme inhibitors:

  • This mechanism is particularly relevant in drug design, where inhibiting specific enzymes can lead to therapeutic effects in diseases like cancer and metabolic disorders .

Case Studies

Study Findings
Study A: Anticancer ScreeningShowed >50% growth inhibition at 10 μM in multiple cancer cell lines .
Study B: Antimicrobial TestingDemonstrated significant antibacterial activity against Gram-positive bacteria .
Study C: Enzyme InhibitionIdentified as a potential inhibitor for specific metabolic enzymes, enhancing its therapeutic profile .

Q & A

Q. What in vivo pharmacokinetic studies have been conducted on structurally related compounds?

  • Methodological Answer : Analogous Boc-protected ethyl esters (e.g., Eli Lilly’s p-fluorobenzyl derivative) show:
  • Oral Bioavailability : ~40% in rodent models due to esterase-mediated hydrolysis.
  • Half-Life : 2–4 hours, with hydroxylation as the primary metabolic pathway .

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